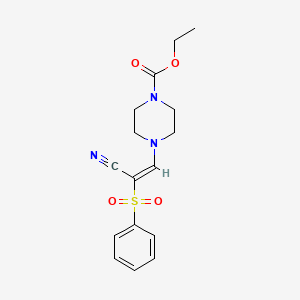

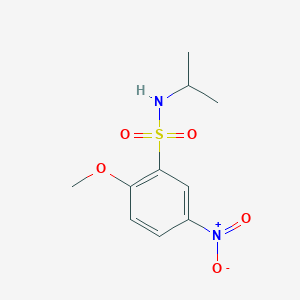

![molecular formula C10H7N3 B2883294 4-[[(E)-2-cyanoethenyl]amino]benzonitrile CAS No. 338959-90-3](/img/structure/B2883294.png)

4-[[(E)-2-cyanoethenyl]amino]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “4-[[(E)-2-cyanoethenyl]amino]benzonitrile” can be represented by the InChI code: 1S/C10H9N3/c11-6-1-7-13-10-4-2-9 (8-12)3-5-10/h2-5,13H,1,7H2 .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Advances in C-CN Bond Formation via C-H Bond Activation

The cyano group, a characteristic feature of compounds like 4-[[(E)-2-cyanoethenyl]amino]benzonitrile, is a versatile intermediate in organic synthesis. Catalytic methodologies for direct cyanation reactions of C–H bonds offer pathways to synthesize a variety of functional groups and heterocycles, crucial for the development of pharmaceuticals, agrochemicals, and materials science (Yu Ping, Q. Ding, & Yiyuan Peng, 2016).

Rhodium(III)-Catalyzed Cyanation of Aromatic C-H Bonds

Rhodium-catalyzed cyanation enables the formation of 2-(alkylamino)benzonitriles, demonstrating the compound's role in synthesizing key intermediates for various organic molecules. This process highlights the compound's application in creating complex structures relevant to pharmaceutical research and development (J. Dong et al., 2015).

Palladium-Catalyzed Late-Stage Direct Arene Cyanation

Direct benzonitrile synthesis, including derivatives of this compound, plays a vital role in the dye, agrochemical, and pharmaceutical industries. The palladium-catalyzed approach to aryl C-H cyanation offers a general methodology with broad substrate scope, underscoring its importance in late-stage functionalization of complex molecules (Da Zhao, P. Xu, & T. Ritter, 2019).

Corrosion Inhibition of Mild Steel in Acid Medium

This compound derivatives exhibit excellent performance as corrosion inhibitors for mild steel in acidic environments. This application is critical in the field of materials science, particularly for protecting industrial infrastructure and machinery from corrosion-related degradation (A. Chaouiki et al., 2018).

High-Performance Bisphthalonitrile Resins

Derivatives of this compound are used in synthesizing high-performance bisphthalonitrile resins, demonstrating exceptional thermal stability and mechanical properties. These materials are essential for aerospace, automotive, and electronics industries, where durable and high-temperature-resistant materials are crucial (Haitong Sheng et al., 2014).

Safety and Hazards

“4-[[(E)-2-cyanoethenyl]amino]benzonitrile” is considered hazardous. It has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[[(E)-2-cyanoethenyl]amino]benzonitrile involves the reaction of 4-aminobenzonitrile with acrylonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "4-aminobenzonitrile", "acrylonitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-aminobenzonitrile to a reaction flask", "Add acrylonitrile to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. water or ethanol)", "Dry the product under vacuum to obtain 4-[[(E)-2-cyanoethenyl]amino]benzonitrile" ] } | |

| 338959-90-3 | |

Fórmula molecular |

C10H7N3 |

Peso molecular |

169.18 g/mol |

Nombre IUPAC |

4-(2-cyanoethenylamino)benzonitrile |

InChI |

InChI=1S/C10H7N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h1-5,7,13H |

Clave InChI |

ZZWRGCTZIYLDIZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)NC=CC#N |

SMILES canónico |

C1=CC(=CC=C1C#N)NC=CC#N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

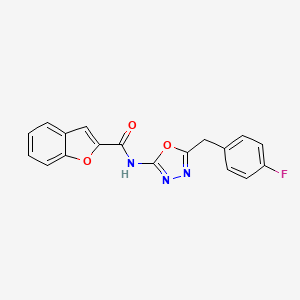

![Ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2883213.png)

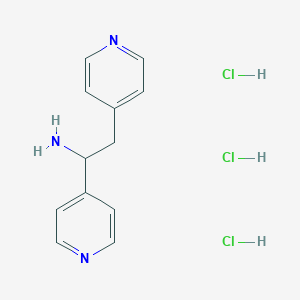

![N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883215.png)

![Methyl 4-{[2-methyl-7-(trifluoromethyl)-4-quinolyl]amino}benzoate](/img/structure/B2883216.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2883219.png)

![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)

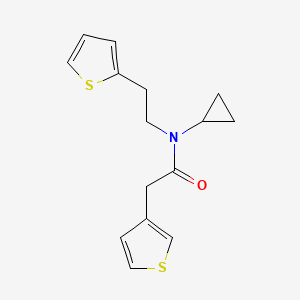

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)

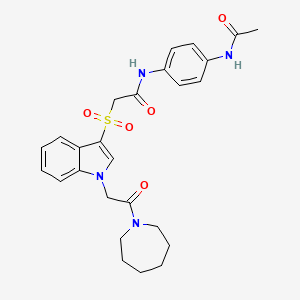

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2883234.png)